1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)-
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Overview
Description
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-phenylenediamine and fluorinated reagents.
Cyclization Reaction: The o-phenylenediamine undergoes a cyclization reaction with a fluorinated aldehyde or ketone to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Hexafluoropropylene oxide, trifluoromethyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various functionalized benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The introduction of fluorine atoms can enhance the compound’s lipophilicity, stability, and binding affinity to target proteins or enzymes. This can lead to the modulation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound without fluorine substitutions.
1H-Benzimidazole, 2-(trifluoromethyl)-: A similar compound with only a trifluoromethyl group.
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-: A similar compound with only a hexafluoropropyl group.
Uniqueness
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- is unique due to the presence of both hexafluoropropyl and trifluoromethyl groups. These fluorine-rich substituents can significantly enhance the compound’s chemical stability, lipophilicity, and biological activity compared to its non-fluorinated or partially fluorinated counterparts.
Properties
CAS No. |
91074-94-1 |
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Molecular Formula |
C11H5F9N2 |
Molecular Weight |
336.16 g/mol |
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C11H5F9N2/c12-7(9(13,14)15)11(19,20)22-6-4-2-1-3-5(6)21-8(22)10(16,17)18/h1-4,7H |
InChI Key |
KJHMUMNZXGGXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(C(C(F)(F)F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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